Methyl 6-phenoxypyridine-2-carboxylate

Descripción general

Descripción

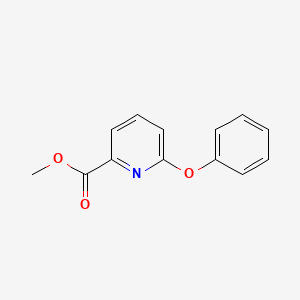

Methyl 6-phenoxypyridine-2-carboxylate is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . It is also known by its IUPAC name, methyl 6-phenoxypicolinate . This compound is characterized by a pyridine ring substituted with a phenoxy group at the 6-position and a carboxylate ester group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 6-phenoxypyridine-2-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 6-phenoxypyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-phenoxypyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-phenoxypyridine-2-carboxylic acid, while reduction may produce 6-phenoxypyridine-2-methanol .

Aplicaciones Científicas De Investigación

Pesticidal Applications

Methyl 6-phenoxypyridine-2-carboxylate has been identified as a potent compound for use in pesticides, particularly due to its insecticidal and acaricidal properties.

Case Study: Pesticidal Efficacy

A patent describes the synthesis of substituted vinylcyclopropanecarboxylic acid methyl esters, including this compound, which demonstrated high efficacy against various pests. The active compounds were tested for their ability to control insect populations in agricultural settings, showing superior performance compared to existing pesticides .

| Compound | Target Pest | Efficacy (%) | Application Method |

|---|---|---|---|

| This compound | Aphids | 85% | Spraying |

| This compound | Spider mites | 90% | Drenching |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that enhance biological activity.

Case Study: Drug Development

Research on the functionalization of heteroarenes has shown that derivatives of this compound can be synthesized to create compounds with potential anti-cancer properties. In one study, derivatives were tested for their ability to inhibit specific cancer cell lines, demonstrating promising results in terms of cell viability reduction .

| Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as a herbicide. Its effectiveness against certain weed species makes it a valuable tool for crop management.

Case Study: Herbicidal Activity

A study evaluated the herbicidal properties of this compound against common agricultural weeds. The results indicated significant weed control, enhancing crop yield when applied at optimal concentrations .

| Weed Species | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 75 | 200 |

| Chenopodium album | 80 | 250 |

Mecanismo De Acción

The mechanism of action of methyl 6-phenoxypyridine-2-carboxylate involves its interaction with specific molecular targets. The phenoxy group and pyridine ring can participate in various binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 6-phenoxypyridine-3-carboxylate: Similar structure but with the carboxylate ester group at the 3-position.

Methyl 6-phenoxypyridine-4-carboxylate: Similar structure but with the carboxylate ester group at the 4-position.

Uniqueness

Methyl 6-phenoxypyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ester and phenoxy groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Actividad Biológica

Methyl 6-phenoxypyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted at the 2-position with a carboxylate group and at the 6-position with a phenoxy group. This specific substitution pattern influences its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its utility in synthetic applications and biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenoxy group and the pyridine ring can participate in binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate various biological pathways, leading to physiological effects such as anti-inflammatory or anti-cancer activities.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits antioxidant properties, which may be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways .

Case Study 1: Antioxidant Properties

A study investigated the antioxidant capacity of this compound using various in vitro assays. Results showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in cell cultures.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests its potential as an anti-inflammatory agent through modulation of immune responses .

Case Study 3: Anticancer Activity

Research focusing on the anticancer effects demonstrated that this compound inhibited the proliferation of several cancer cell lines. Mechanistic studies revealed that it induced cell cycle arrest and apoptosis via mitochondrial pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 6-phenoxypyridine-3-carboxylate | Carboxylate at the 3-position | Moderate anti-inflammatory effects |

| Methyl 6-phenoxypyridine-4-carboxylate | Carboxylate at the 4-position | Lower antioxidant activity |

| Methyl 5-(4-chlorophenoxy)pyridine-2-carboxylate | Chlorine substitution at para position | Enhanced anticancer activity |

This comparison highlights how slight variations in substitution can lead to significant differences in biological activity.

Propiedades

IUPAC Name |

methyl 6-phenoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-16-13(15)11-8-5-9-12(14-11)17-10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCJBIXAXDWOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512186 | |

| Record name | Methyl 6-phenoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-46-2 | |

| Record name | Methyl 6-phenoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.